molecular formula C7H12O3 B13887407 Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI)

Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI)

Cat. No.: B13887407
M. Wt: 144.17 g/mol
InChI Key: AOQBVPPEXCRXAW-PHDIDXHHSA-N
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Description

Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) is a chemical compound with a unique structure featuring a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog without the hydroxymethyl and ester groups.

    Cyclopropanecarboxylic acid, 2-methylene-, methyl ester: A similar compound with a methylene group instead of a hydroxymethyl group.

Uniqueness

Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) is unique due to the presence of both the hydroxymethyl and ester groups, which provide additional functionalization options and influence its reactivity and applications.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

AOQBVPPEXCRXAW-PHDIDXHHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1CO

Canonical SMILES

CCOC(=O)C1CC1CO

Origin of Product

United States

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